cis-2-((Benzylamino)methyl)cyclopentanol
Description
cis-2-((Benzylamino)methyl)cyclopentanol is a chiral organic compound featuring a cyclopentanol backbone substituted with a benzylamino-methyl group in the cis configuration. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(1R,2R)-2-[(benzylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(13)10-14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |
InChI Key |
XEFKGMPALYXZAW-CHWSQXEVSA-N |
SMILES |
C1CC(C(C1)O)CNCC2=CC=CC=C2 |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)CNCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between cis-2-((Benzylamino)methyl)cyclopentanol and its analogs:
Key Observations :
- Functional Groups: The ester group in cis-ethyl 2-(benzylamino)cyclopentanecarboxylate increases lipophilicity, which may enhance blood-brain barrier permeability relative to the hydroxymethyl group in the target compound .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for drug bioavailability.
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